molecular formula C10H16O B14449270 3-Allylcycloheptanone CAS No. 77802-58-5

3-Allylcycloheptanone

Cat. No.: B14449270
CAS No.: 77802-58-5
M. Wt: 152.23 g/mol
InChI Key: PUJNRAQFBBUJEC-UHFFFAOYSA-N
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Description

3-Allylcycloheptanone: is an organic compound that belongs to the class of cycloalkanes It is characterized by a seven-membered ring with a ketone functional group and an allyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylcycloheptanone can be achieved through several methods. One common approach involves the allylation of cycloheptanone. This can be done using allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the allylation reaction. The use of advanced purification techniques like distillation and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Allylcycloheptanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Allyl bromide or chloride in the presence of a base like NaOH or KOH.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cycloheptanones depending on the nucleophile used.

Scientific Research Applications

3-Allylcycloheptanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cycloalkanes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Allylcycloheptanone involves its interaction with molecular targets such as enzymes and receptors. The allyl group can undergo electrophilic addition reactions, while the ketone group can participate in nucleophilic addition and substitution reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

    Cycloheptanone: A simpler analog without the allyl group.

    Cyclohexanone: A six-membered ring ketone with similar reactivity.

    Cyclooctanone: An eight-membered ring ketone with different steric properties.

Uniqueness: 3-Allylcycloheptanone is unique due to the presence of both the allyl and ketone functional groups, which provide a combination of reactivity and structural features not found in simpler cycloalkanes. This makes it a valuable compound for studying complex chemical reactions and developing new materials and pharmaceuticals.

Properties

CAS No.

77802-58-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-prop-2-enylcycloheptan-1-one

InChI

InChI=1S/C10H16O/c1-2-5-9-6-3-4-7-10(11)8-9/h2,9H,1,3-8H2

InChI Key

PUJNRAQFBBUJEC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCC(=O)C1

Origin of Product

United States

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